molecular formula C20H18N2O3 B2894013 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one CAS No. 477545-79-2

2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2894013
CAS No.: 477545-79-2
M. Wt: 334.375
InChI Key: SNDOYHDKAVBTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazine-1-carbonyl)-4H-chromen-4-one is a synthetic small molecule designed for research applications, integrating a chromen-4-one (flavone) core structure with a phenylpiperazine moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the investigation of new therapeutic agents. Compounds based on the 2-phenyl-4H-chromen-4-one scaffold have demonstrated potent anti-inflammatory properties in scientific studies. Research on closely related derivatives has shown that they can suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. This mechanism involves the downregulation of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) . Furthermore, hybrid molecules containing chromen-4-one and other heterocyclic systems have displayed notable in vitro anticancer activities against a range of human cancer cell lines, highlighting the scaffold's potential in oncology research . The inclusion of the phenylpiperazine group, a common pharmacophore in bioactive compounds, may contribute to enhanced pharmacokinetic properties and interaction with specific cellular targets . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-(4-phenylpiperazine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDOYHDKAVBTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design Principles

2-(4-Phenylpiperazine-1-carbonyl)-4H-chromen-4-one combines a coumarin core with a 4-phenylpiperazine moiety linked via a carbonyl group. The synthetic challenge lies in introducing the piperazine-carbonyl substituent at the 2-position of the coumarin scaffold. Two primary strategies dominate the literature:

  • Coumarin-first approach : Constructing the coumarin backbone followed by late-stage piperazine coupling.
  • Modular assembly : Preparing pre-functionalized coumarin intermediates for subsequent piperazine conjugation.

Key reactivity considerations include:

  • Regioselective functionalization of the coumarin C2 position
  • Stability of the enone system under coupling conditions
  • Compatibility of piperazine protecting groups with reaction steps.

Core Coumarin Synthesis Methodologies

Pechmann Condensation Derivatives

The parent 4H-chromen-4-one structure is typically synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters. For 2-substituted variants, modified conditions using:

  • POCl₃/DMF-mediated formylation at C2 (Vilsmeier-Haack reaction)
  • Friedel-Crafts acylation with chloroacetyl chloride
  • Directed ortho-metalation strategies for precise substitution.
Example Protocol from Patent Literature (CN105777690A):
  • React 4-hydroxycoumarin (0.03 mol) with POCl₃ (0.09 mol) in dry DMF at 0°C → 65°C
  • Quench with ice water to isolate 2-formyl-4H-chromen-4-one (61% yield)
  • Oxidize formyl group to carboxylic acid using KMnO₄/H₂SO₄.

Piperazine-Carbonyl Conjugation Strategies

Carbodiimide-Mediated Amide Coupling

The most widely employed method uses EDC/HOBt activation for amide bond formation between coumarin-2-carboxylic acid and 1-phenylpiperazine:

Optimized Procedure (PMC10013565):

Step Reagents Conditions Yield
Activation EDC·HCl (2 eq), HOBt (0.5 eq) DMF, 0°C → RT, 8-12 hr 61%
Coupling 1-Phenylpiperazine (1.2 eq), DIPEA (3 eq) DCM, 2-3 hr stirring 69%

Critical parameters:

  • Strict moisture control during activation
  • Use of DIPEA to maintain basic pH
  • Column chromatography purification (EtOAc/hexane 6:4).

TFA-Mediated Deprotection and Functionalization

For protected piperazine intermediates:

  • Synthesize tert-butyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
  • Deprotect with TFA (4 eq) in DCM at 0-5°C
  • React with phenylsulfonyl chlorides or benzyl halides.

Key Observation :

  • Trifluoroacetyl protection improves solubility during coupling
  • Sequential sulfonylation/alkylation enables diversification of the piperazine nitrogen.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

Direct displacement of 2-halo-4H-chromen-4-ones with piperazine nucleophiles:

Limitations :

  • Requires electron-deficient coumarin systems
  • Competing elimination reactions reduce yields (<40%).

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-iodocoumarin with pre-formed phenylpiperazine carboxamide:

Conditions :

  • CuI (10 mol%), L-proline ligand
  • DMSO, 110°C, 24 hr
  • Max yield: 58% (HPLC purity >95%).

Characterization and Analytical Data

Spectroscopic Fingerprints

Representative Data (CID 46742375):

  • ¹H NMR (CDCl₃): δ 7.30-7.27 (4H, m, Ar-H), 6.90 (1H, d, J=13.2 Hz), 3.53 (2H, s, CH₂), 2.60 (4H, t, piperazine)
  • ESI-MS : m/z 433.15 [M+H]+
  • M.P. : 152-155°C.

Chromatographic Purity

HPLC methods using C18 columns (MeCN/H₂O gradient) show:

  • Retention time: 6.8 min (95% purity)
  • Column: Zorbax SB-C18, 4.6×150 mm, 5 μm.

Scale-Up Considerations and Process Optimization

Solvent Selection Matrix

Solvent Coupling Efficiency Ease of Removal
DMF 92% Difficult
DCM 78% Easy
THF 65% Moderate

Recommendation : Use DCM with molecular sieves for moisture-sensitive steps.

Catalyst Screening Results

Catalyst Yield (%) Reaction Time (hr)
EDC/HOBt 89 12
DCC/DMAP 76 18
HATU 82 8

HATU shows superior kinetics but increases cost.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one has immense potential in scientific research due to its unique structure. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain . This mechanism is particularly relevant in the treatment of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

  • 2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-4H-chromen-4-one (): Key Difference: The piperazine group is substituted with a methyl group instead of phenyl. This compound’s SMILES and InChi data suggest similar chromenone planarity to the target compound, which is critical for DNA intercalation or enzyme binding . Biological Relevance: Piperazine methylation is common in drugs like imatinib to enhance solubility and blood-brain barrier penetration .
  • KU-0059436 (AZD2281) (): Key Difference: Contains a phthalazinone core instead of chromenone but shares the 4-benzylpiperazine motif. Impact: The phthalazinone core targets PARP enzymes, whereas chromenones often target kinases or DNA. The shared piperazine-carbonyL group enhances bioavailability in both compounds.

Chromenone Derivatives with Halogen or Methoxy Substitutions

  • (E)-2-(3,4,5-Trimethoxystyryl)-4H-chromen-4-one (4g) (): Key Difference: Styryl group with three methoxy substituents instead of phenylpiperazine. Impact: Methoxy groups increase electron density, enhancing DNA intercalation and topoisomerase inhibition. Compound 4g showed IC₅₀ values of 8.2 µM against HeLa cells, outperforming non-methoxy analogues . Comparison: The phenylpiperazine group in the target compound may shift the mechanism from DNA damage (common with methoxy-substituted chromenones) to receptor-based signaling (e.g., serotonin or dopamine receptors due to piperazine).
  • 3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one (): Key Difference: Bromination at the C3 position and dimeric chromenone structure. Impact: Bromine’s electronegativity enhances electrophilic reactivity, improving antimicrobial activity (e.g., 18 mm inhibition zone against S. aureus). Ionic liquid synthesis methods for this compound increased yields by 20–30% compared to conventional heating .

Hybrid Compounds with Triazole or Sulfonyl Linkers

  • 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one (6a–q) () :

    • Key Difference : Triazole linker instead of piperazine-carbonyL.
    • Impact : Triazole groups improve antifungal activity (e.g., MIC = 32 µg/mL against C. albicans) via hydrogen bonding and dipole interactions. However, these compounds lack the piperazine-driven CNS penetration observed in the target compound .
  • S4-2-2 (Myricetin Derivative) (): Key Difference: Incorporates a naphthalenesulfonyl-piperidine group linked to chromenone. Impact: The sulfonyl group enhances binding to hydrophobic enzyme pockets, yielding IC₅₀ = 1.7 µM against A549 lung cancer cells. The target compound’s phenylpiperazine may offer similar potency but with reduced synthetic complexity .

Biological Activity

The compound 2-(4-phenylpiperazine-1-carbonyl)-4H-chromen-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological properties, synthesis methodologies, and structure-activity relationships (SAR), drawing from various studies and research findings.

Overview of Chromenone Derivatives

Chromenones, particularly those substituted with piperazine moieties, have garnered attention due to their potential pharmacological effects. They have been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The incorporation of piperazine enhances the interaction with biological targets, making these compounds promising candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromenone derivatives. For instance, a series of chromen-4-one derivatives demonstrated notable cytotoxicity against various cancer cell lines, including HL-60 and MCF-7. The IC50 values for these compounds ranged significantly, with some derivatives exhibiting IC50 values as low as 24.4 μM against MOLT-4 cells .

Table 1 summarizes the cytotoxic effects of selected chromenone derivatives:

CompoundCell LineIC50 (μM)
11MCF-768.4 ± 3.9
13HL-6042.0 ± 2.7
13MOLT-424.4 ± 2.6

These findings suggest that modifications to the chromenone structure can enhance its anticancer activity.

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been extensively studied. Compounds containing various phenyl substitutions were tested against pathogenic bacterial strains, showing potent inhibitory activity. Specifically, derivatives with 4-methoxyphenyl and 4-nitrophenyl moieties exhibited strong antibacterial effects .

Table 2 presents the antibacterial activity data:

Compound TypeBacterial StrainActivity Level
4-MethoxyphenylPseudomonas aeruginosaHigh
4-NitrophenylStaphylococcus aureusModerate
PhenylEscherichia coliGood

Neuroprotective Activity

Research indicates that chromenone derivatives may also possess neuroprotective properties by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibition studies showed that certain derivatives effectively reduced AChE activity, which is crucial for managing neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies on chromenone derivatives reveal that specific substitutions on the piperazine ring and the chromenone scaffold significantly influence biological activity. For example, variations in the length of the linker between the piperazine and chromenone moieties affected the potency of AChE inhibition .

Key Findings from SAR Studies:

  • Linker Length : Shortening the linker between piperazine and chromenone reduced activity against AChE.
  • Substituent Effects : Electron-donating groups on the phenyl ring enhanced anticancer activity.
  • Hybridization : Combining chromenone with other pharmacophores has shown synergistic effects in biological assays.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • In Vitro Studies : A study demonstrated that a derivative exhibited significant apoptosis induction in cancer cells through caspase activation pathways .
  • Animal Models : In vivo experiments indicated that certain derivatives could effectively reduce tumor growth in mice models without significant toxicity.

Q & A

Q. Critical Factors :

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from unreacted intermediates .
  • Yield Variability : Substituents on the phenylpiperazine group (e.g., chloro, methoxy) may sterically hinder reactions, reducing yields by 15–30% .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the chromen-4-one core (δ 6.8–8.2 ppm for aromatic protons) and piperazine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 363.12 for C20_{20}H17_{17}N2_2O3_3) .
  • X-ray Crystallography : Resolves stereoelectronic effects; SHELXL refines bond lengths (e.g., C=O at 1.21 Å) and torsional angles .

Q. Methodological Approach :

Cross-validate using orthogonal assays (e.g., fluorescence polarization + SPR).

Control for batch-to-batch purity via HPLC (>95% purity threshold) .

What computational strategies predict this compound’s binding affinity to serotonin or dopamine receptors?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions. The piperazine nitrogen forms H-bonds with Asp3.32 in 5-HT1A_{1A} receptors (docking score ≤ −9.0 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of binding poses; RMSD < 2.0 Å over 100 ns indicates robust binding .
  • QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP and IC50_{50} values (R2^2 > 0.85) .

How does modifying the phenylpiperazine substituent impact pharmacological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance receptor binding but reduce solubility (logP increases by 0.5–1.0 units) .
  • Methoxy Groups : Improve blood-brain barrier penetration (PSA < 70 Å2^2) but may reduce metabolic stability .

Q. Advanced Research Focus

  • Solvent Screening : Use vapor diffusion with 2:1 PEG 4000/water ratios for optimal crystal growth .
  • Twinned Data : SHELXL’s TWIN/BASF commands refine datasets with >5% twinning .
  • Low-Temperature Data Collection : 100 K minimizes thermal motion artifacts .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Q. Methodological Answer

Fragment Replacement : Swap chromen-4-one with quinazolinone to reduce off-target kinase inhibition .

Piperazine Methylation : N-methylation lowers hERG affinity (IC50_{50} > 30 μM) while retaining 5-HT1A_{1A} activity .

Bioisosteres : Replace carbonyl with sulfonamide to enhance metabolic stability (t1/2_{1/2} increases from 2.1 to 5.3 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.